![molecular formula C19H20ClN3O3S B4819694 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4819694.png)
3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole
概要
説明
3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate thiadiazole . This intermediate is then subjected to further reactions to introduce the sulfanyl and triazole groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different aromatic or aliphatic groups.
科学的研究の応用
3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism . By inhibiting this enzyme, the compound can modulate various physiological processes.
類似化合物との比較
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as an enzyme inhibitor and its diverse applications in scientific research make it a compound of significant interest.
特性
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-23-18(13-9-15(24-2)17(26-4)16(10-13)25-3)21-22-19(23)27-11-12-5-7-14(20)8-6-12/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYDBRGXVCMIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


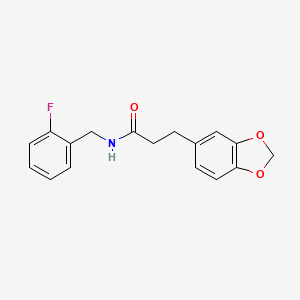
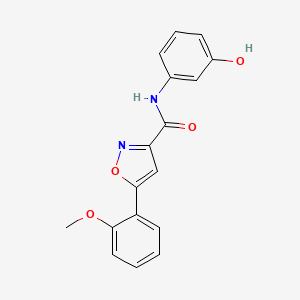
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4819638.png)
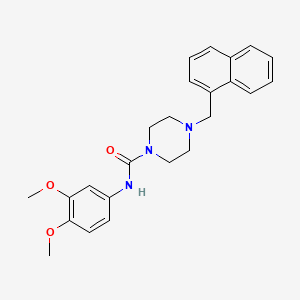
![N-[2-(4-morpholinyl)ethyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4819648.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4819661.png)
![[4-METHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL (3-METHYLPHENYL) ETHER](/img/structure/B4819670.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4819672.png)
![2-{[5-(5-ethylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B4819675.png)
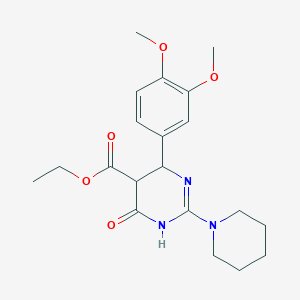
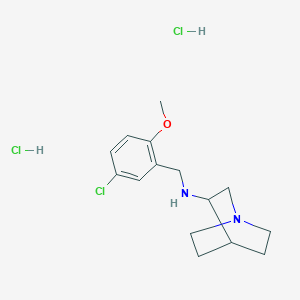
![ethyl 2-[butyl(4-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4819685.png)
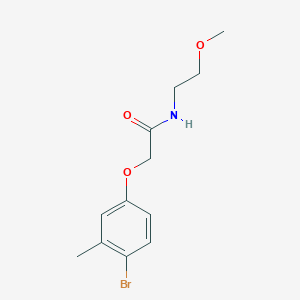
![8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4819707.png)
